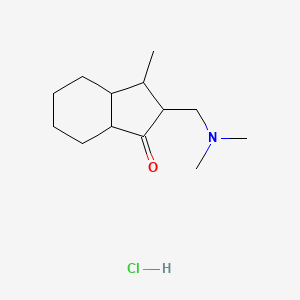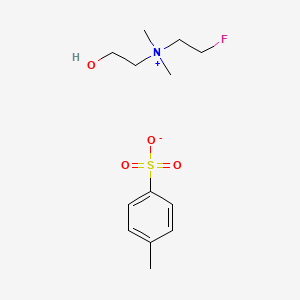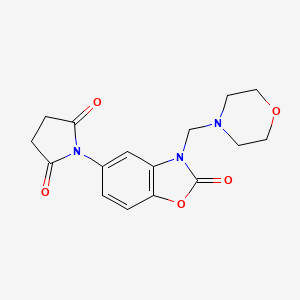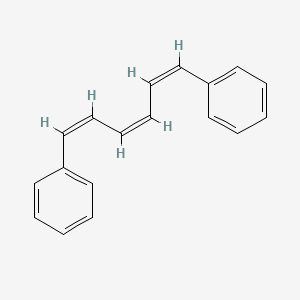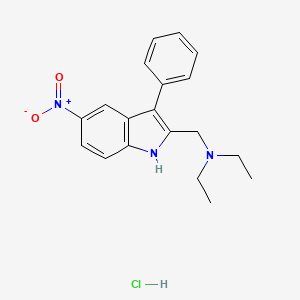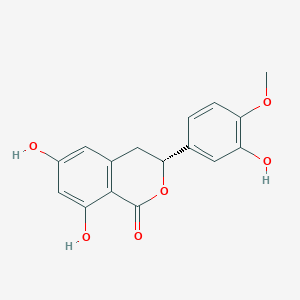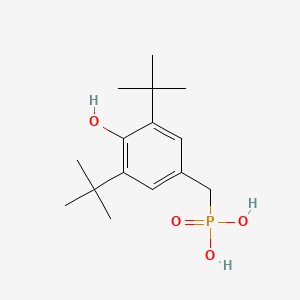
7718ZH9Tkp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a phosphonic acid group attached to a phenyl ring substituted with two tert-butyl groups and a hydroxyl group. The molecular formula of this compound is C15H25O4P .
Méthodes De Préparation
The synthesis of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves several steps. One common synthetic route includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride with phosphorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Applications De Recherche Scientifique
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used in the production of flame retardants and as an additive in lubricants
Mécanisme D'action
The mechanism of action of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves its interaction with molecular targets such as reactive oxygen species (ROS) and enzymes . The compound’s antioxidant properties allow it to neutralize ROS, thereby protecting cells from oxidative damage. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid can be compared with similar compounds such as:
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphinic acid
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphine oxide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Propriétés
Numéro CAS |
10175-90-3 |
|---|---|
Formule moléculaire |
C15H25O4P |
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methylphosphonic acid |
InChI |
InChI=1S/C15H25O4P/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H2,17,18,19) |
Clé InChI |
ZEBMSMUPGIOANU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
